5-bromo-6-chloro-1H-indole-7-carboxylic acid
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Overview
Description
5-bromo-6-chloro-1H-indole-7-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-chloro-1H-indole-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination and chlorination of indole derivatives under controlled conditions. For instance, an iron(III) chloride-mediated reaction with hydrazine hydrate in methanol at 60°C can yield tribromoindole, which can be further processed to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-bromo-6-chloro-1H-indole-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized indole derivatives .
Scientific Research Applications
5-bromo-6-chloro-1H-indole-7-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-bromo-6-chloro-1H-indole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-bromoindole
- 6-bromo-1H-indole
- Indole-3-acetic acid
- 5-chloroindole
- Indole-5-carboxylic acid
Uniqueness
5-bromo-6-chloro-1H-indole-7-carboxylic acid is unique due to its specific bromine and chlorine substitutions, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C9H5BrClNO2 |
---|---|
Molecular Weight |
274.50 g/mol |
IUPAC Name |
5-bromo-6-chloro-1H-indole-7-carboxylic acid |
InChI |
InChI=1S/C9H5BrClNO2/c10-5-3-4-1-2-12-8(4)6(7(5)11)9(13)14/h1-3,12H,(H,13,14) |
InChI Key |
KYRNROGCIGXKTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C(C(=C(C=C21)Br)Cl)C(=O)O |
Origin of Product |
United States |
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